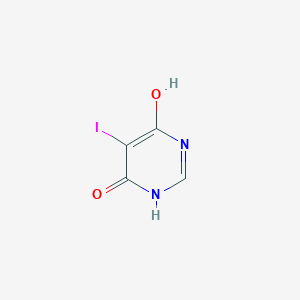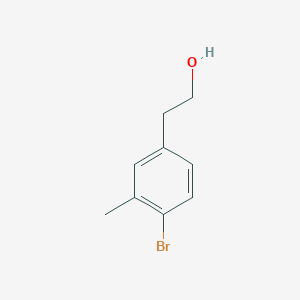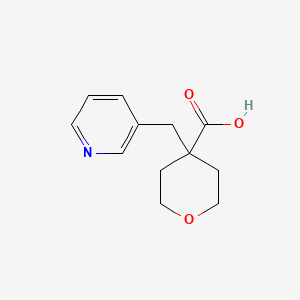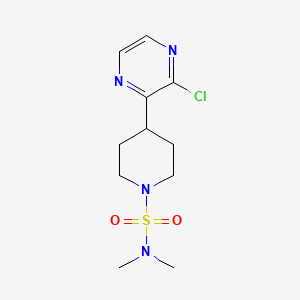
4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Overview
Description
The compound “4-(3-chloropyrazin-2-yl)morpholine” has a molecular weight of 199.64 . Another related compound, “4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide”, has a molecular weight of 284.73 .
Molecular Structure Analysis
A study on “4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide” reports that it crystallizes in an orthorhombic crystal system .Physical And Chemical Properties Analysis
The compound “4-(3-chloropyrazin-2-yl)morpholine” is a liquid , while “4-amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide” is a powder .Scientific Research Applications
Synthesis and Characterization
- Sulfonamide derivatives of heterocyclic compounds, including those similar to the compound , are synthesized for exploring substances with specific biological activities. These compounds often target human carbonic anhydrases, with multiple heterocyclic systems enhancing their binding and inhibitory potential (Komshina et al., 2020).
- Studies on the structural aspects of similar compounds, such as 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide, involve single crystal X-ray diffraction to understand their crystal structure and intermolecular interactions (Ganesha et al., 2021).
Potential Biological Activities
- Sulfonamide derivatives have been explored for antiviral activities. For instance, derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides showed some anti-tobacco mosaic virus activity (Chen et al., 2010).
- Some sulfonamide compounds, which may include derivatives of the compound , have exhibited significant in vitro antitumor activity against specific cell lines, showcasing their potential in cancer treatment (Fahim & Shalaby, 2019).
- The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing antibacterial agents. Certain compounds were found to have high antibacterial activities (Azab et al., 2013).
- Synthesis of pyrazoline benzensulfonamides showed potential as carbonic anhydrase and acetylcholinesterase inhibitors, with low cytotoxicity, indicating their therapeutic potential (Ozmen Ozgun et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Related compounds have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Related compounds have shown antimicrobial activity, suggesting that this compound may also have similar effects .
Safety and Hazards
properties
IUPAC Name |
4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-9(4-8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRNQCHCLOFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



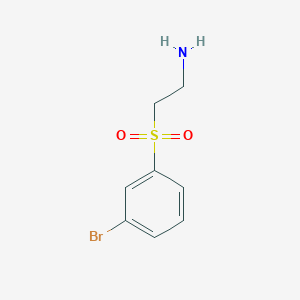
![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)

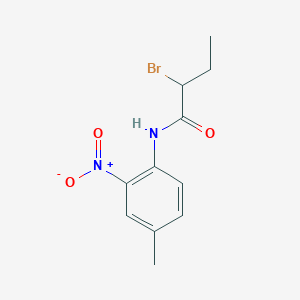
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)

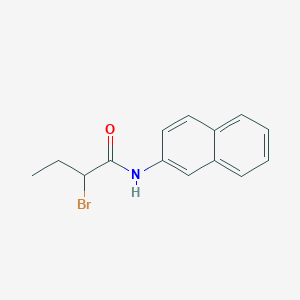
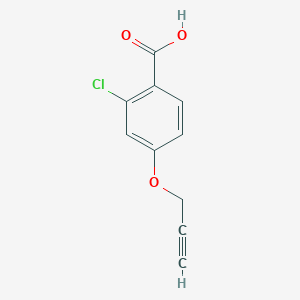
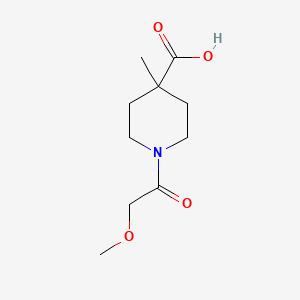
amine](/img/structure/B1400983.png)
